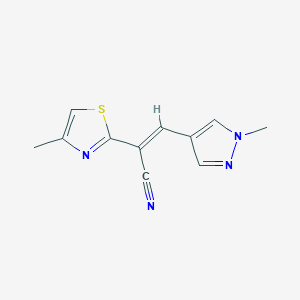![molecular formula C15H25N3O2 B7455413 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMD and is synthesized using a specific method that involves multiple steps.
作用機序
MPMD acts as a potent inhibitor of DAT and VMAT2, which are responsible for the uptake and storage of dopamine in the brain. By inhibiting these transporters, MPMD increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used for the treatment of Parkinson's disease and ADHD, such as methylphenidate and amphetamines.
Biochemical and Physiological Effects:
MPMD has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive performance, and reduced anxiety-like behavior in animal models. It has also been shown to increase dopamine release in the striatum, a key brain region involved in the regulation of movement and reward.
実験室実験の利点と制限
MPMD has several advantages for use in lab experiments, including its high potency and selectivity for DAT and VMAT2, which allows for precise modulation of dopaminergic neurotransmission. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.
将来の方向性
There are several future directions for research on MPMD, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its use as a PET imaging agent for the diagnosis of Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPMD and its potential limitations for use in lab experiments.
In conclusion, 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its high affinity for DAT and VMAT2 makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for use in lab experiments.
合成法
The synthesis of MPMD involves multiple steps, including the reaction of 3-methylpiperidine with formaldehyde to form 3-methylpiperidin-1-yl-methanol. This intermediate product is then reacted with 1,3-dichloro-2-propanone to form 3-methylpiperidin-1-yl-methyl-2,2-dichloroacetate. The final product is obtained by reacting this intermediate with hydrazine hydrate in the presence of sodium hydroxide. The synthesis method is complex and requires specific conditions to obtain a high yield of the final product.
科学的研究の応用
MPMD has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), which are important targets for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). MPMD has also been studied for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease.
特性
IUPAC Name |
3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12-6-5-9-17(10-12)11-18-13(19)15(16-14(18)20)7-3-2-4-8-15/h12H,2-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWSPLTKSXRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)



![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)





![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)